BGP-15

Description

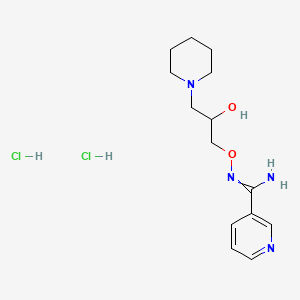

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGVCWFTPTHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-37-8 | |

| Record name | N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BGP-15: A Multifaceted Regulator of Cellular Stress and Metabolism – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, or O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime, is a small molecule drug candidate with a complex and multifaceted mechanism of action. Initially investigated as an insulin (B600854) sensitizer, its therapeutic potential has expanded to a range of conditions linked to cellular stress, including mitochondrial dysfunction, protein misfolding diseases, and chemotherapy-induced toxicities.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Core Mechanisms of Action

This compound exerts its pleiotropic effects through several key molecular interventions:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: this compound is a direct inhibitor of PARP-1, an enzyme involved in DNA repair and cell death.[1][2] By inhibiting PARP, this compound can reduce cellular NAD+ depletion and subsequent energy crisis, thereby protecting against cell death in various stress conditions.[3]

-

Chaperone Co-induction: this compound acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[1] This is achieved, at least in part, through the inhibition of histone deacetylases (HDACs), which leads to a more open chromatin structure and enhanced transcription of heat shock genes.[4][5] Increased HSP levels improve protein folding capacity and cellular stress resilience.

-

Mitochondrial Protection: A significant aspect of this compound's action is its ability to protect mitochondria. It achieves this by reducing the production of reactive oxygen species (ROS), preventing the collapse of the mitochondrial membrane potential, and modulating mitochondrial dynamics by promoting fusion over fission.[6][7][8]

-

Insulin Sensitization and Signaling Modulation: this compound improves insulin sensitivity by inhibiting c-Jun N-terminal kinase (JNK), a key negative regulator of the insulin signaling pathway.[1][9] It also promotes pro-survival signaling through the activation of the Akt pathway.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound across its primary mechanisms of action.

Table 1: PARP Inhibition

| Parameter | Value | Species/System | Reference |

| Ki (PARP) | 57 ± 6 µM | Isolated Enzyme | [3] |

| IC50 (PARP) | 120 µM | Not Specified | [11] |

| Inhibition Type | Mixed-type (noncompetitive) | Isolated Enzyme | [3][12] |

Table 2: Insulin Sensitization (Human Clinical Trial)

| Parameter | Treatment Group (28 days) | Improvement vs. Placebo | p-value | Reference |

| Whole Body Glucose Utilization | 200 mg this compound | Significantly Increased | p=0.035 | [6][13] |

| 400 mg this compound | Significantly Increased | p=0.035 | [6][13] | |

| Muscle Tissue Glucose Utilization | 200 mg this compound | Significantly Increased | p=0.040 | [6][13] |

| 400 mg this compound | Significantly Increased | p=0.040 | [6][13] |

Table 3: Modulation of Signaling Pathways (Animal Models)

| Target Protein | Effect of this compound | Model System | Reference |

| p-Akt (Ser473) | Increased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10][14] |

| p-GSK-3β (Ser9) | Increased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10] |

| p-JNK | Decreased Phosphorylation | Imatinib-treated Rat (Heart) | [15] |

| p-p38 | Decreased Phosphorylation | Imatinib-treated Rat (Heart) | [15] |

| p-Smad2 | Decreased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10][14] |

Table 4: Effects on Mitochondrial Dynamics (In Vitro & In Vivo)

| Mitochondrial Protein | Effect of this compound | Model System | Reference |

| OPA1 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |

| MFN1 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |

| MFN2 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |

| Fis1 (Fission) | Decreased Expression (blunts increase) | H2O2-stressed NRCMs | [9] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. mdpi.com [mdpi.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Mitochondrial Hyperfusion Induces Metabolic Remodeling In Lung Endothelial Cells By Modifying The Activities Of Electron Transport Chain Complexes I And III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

BGP-15 as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BGP-15, a nicotinic amidoxime (B1450833) derivative, is a versatile therapeutic agent with a multifaceted mechanism of action.[1][2] Initially developed as an insulin (B600854) sensitizer, it has demonstrated significant cytoprotective properties across a wide range of preclinical models, including Duchenne muscular dystrophy, heart failure, and chemotherapy-induced toxicities.[1][3] A core component of its protective effect is its activity as an inhibitor of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response. This guide provides an in-depth technical overview of this compound's function as a PARP inhibitor, detailing its mechanism of action, impact on cellular signaling, relevant quantitative data, and key experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a water-soluble small molecule.[2]

-

Chemical Formula: C₁₄H₂₂N₄O₂·2HCl[2]

-

Molecular Weight: 351.3 g/mol [4]

-

Synonyms: BGP 15, O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime[1][4]

Mechanism of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[7] this compound inhibits PARP through a dual mechanism involving both direct enzymatic inhibition and indirect modulation of upstream activators.

Direct Enzymatic Inhibition

This compound directly interacts with the PARP enzyme. Kinetic analysis performed on the isolated enzyme has demonstrated that this compound acts as a mixed-type, noncompetitive inhibitor.[8][9] This mode of inhibition suggests that this compound can bind to the PARP enzyme regardless of whether the substrate (NAD+) is bound, affecting the enzyme's catalytic efficiency. This direct action reduces the self-ADP-ribosylation of PARP and the mono-ADP-ribosylation of other target proteins like the endoplasmic reticulum chaperone GRP78.[8][10]

Indirect Inhibition via Mitochondrial Protection

A significant component of this compound's action involves the stabilization of mitochondrial function.[11] The compound accumulates in mitochondria, where it helps prevent membrane depolarization and preserves the activity of electron transport chain complexes I and III.[9][11] This leads to a marked reduction in the mitochondrial production of reactive oxygen species (ROS).[11][12] By decreasing the burden of oxidative stress, this compound reduces the incidence of ROS-induced DNA single-strand breaks.[8][13] This alleviation of DNA damage results in a lower level of PARP activation, constituting an indirect mechanism of inhibition.[9][11]

Modulation of Key Cellular Signaling Pathways

This compound's cytoprotective effects are mediated through its influence on a network of interconnected signaling pathways that regulate stress response, cell survival, and inflammation.

-

Akt/GSK-3β Pathway: this compound enhances pro-survival signaling by increasing the phosphorylation of Akt, which in turn leads to the deactivation of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][14]

-

MAPK Stress Pathways: The compound effectively suppresses stress-activated signaling by inhibiting the phosphorylation and activation of JNK and p38 MAP kinases.[12][14][15] This is significant as these kinases are implicated in apoptosis and inflammatory processes.

-

Heat Shock Response (HSR): this compound acts as a co-inducer of Hsp72.[1][2] It inhibits the acetylation of Heat Shock Factor 1 (HSF-1), a post-translational modification that suppresses HSF-1 activity, thereby promoting the expression of heat shock proteins.[1]

-

Antioxidant Defense: this compound has been shown to restore and enhance the levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant response.[11]

-

Anti-Fibrotic Signaling: In models of cardiac hypertrophy, this compound treatment leads to a decrease in the activity of the pro-fibrotic TGFβ/Smad signaling pathway.[15]

Quantitative Data Summary

The activity of this compound has been quantified in various experimental settings, from enzymatic assays to clinical trials.

Table 1: In Vitro Enzymatic Activity

| Parameter | Target | Value | Inhibition Type | Source |

|---|---|---|---|---|

| Kᵢ | PARP | 57 ± 6 µM | Mixed / Noncompetitive | [8][9][10] |

| IC₅₀ | PARP | 120 µM | - |[16] |

Table 2: Preclinical In Vivo / Ex Vivo Efficacy

| Model | This compound Dose | Key Finding | Source |

|---|---|---|---|

| Ischemia-Reperfusion (Rat Heart) | 200 µM (perfused) | Prevented oxidative damage and depletion of high-energy phosphates. | [14][17] |

| Cisplatin-Induced Nephrotoxicity (Mice/Rats) | 100-200 mg/kg (p.o.) | Blocked or reduced serum urea (B33335)/creatinine (B1669602) increase by 60-90%. | [13] |

| Insulin Resistance (Cholesterol-fed Rabbits) | 10 & 30 mg/kg | Increased insulin sensitivity by 50% and 70%, respectively. | [16] |

| Insulin Resistance (Goto-Kakizaki Rats) | 20 mg/kg | Increased insulin sensitivity by 71% vs. control. |[16] |

Table 3: Clinical Trial Data

| Population | This compound Dose | Duration | Primary Outcome | Source |

|---|---|---|---|---|

| Insulin-resistant, nondiabetic patients | 200 mg/day (p.o.) | 28 days | +1.6 mg/kg/min increase in whole-body glucose utilization vs. placebo. | [18] |

| Insulin-resistant, nondiabetic patients | 400 mg/day (p.o.) | 28 days | +1.7 mg/kg/min increase in whole-body glucose utilization vs. placebo. |[18] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize this compound's activity as a PARP inhibitor.

Protocol: Isolated Enzyme PARP Activity Assay

This assay quantifies the direct inhibitory effect of this compound on PARP's enzymatic activity.

-

Reagents and Materials:

-

Purified recombinant human PARP-1 enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

-

Activated DNA (DNase I-treated calf thymus DNA).

-

Histone H1 (as an acceptor protein).

-

Biotinylated NAD+ (substrate).

-

This compound stock solution (in DMSO or appropriate solvent).

-

Streptavidin-coated 96-well plates.

-

Anti-PAR antibody conjugated to HRP.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 1 M H₂SO₄).

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash plates with wash buffer (PBS + 0.05% Tween-20).

-

Prepare a reaction mixture in the assay buffer containing the PARP-1 enzyme and activated DNA.

-

Add serial dilutions of this compound (or vehicle control) to the wells.

-

Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Stop the reaction and wash the wells to remove unbound reagents.

-

Add streptavidin-HRP conjugate to detect the biotinylated PAR chains formed on the immobilized histones. Incubate for 1 hour.

-

Wash wells and add HRP substrate. Allow color to develop.

-

Add stop solution and measure absorbance at 450 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

-

Protocol: Cardioprotection in Langendorff Perfused Heart Model

This ex vivo model assesses the ability of this compound to protect cardiac tissue from ischemia-reperfusion (I/R) injury.

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized.

-

Hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

-

Experimental Groups:

-

Control: Continuous perfusion with KH buffer.

-

I/R: 30 min stabilization, 30 min global ischemia (stopping perfusion), followed by 60 min reperfusion.

-

This compound + I/R: Perfusion with KH buffer containing this compound (e.g., 200 µM) for 15 min prior to ischemia and during the reperfusion phase.

-

-

Data Collection:

-

Hemodynamics: Left ventricular developed pressure (LVDP) and heart rate are monitored continuously via a balloon catheter in the left ventricle.

-

Injury Markers: Coronary effluent is collected throughout reperfusion to measure the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK).

-

Biochemical Analysis: At the end of reperfusion, hearts are freeze-clamped for subsequent analysis of tissue NAD+ levels, PARP activity (via Western blot for PAR), and markers of oxidative stress (e.g., malondialdehyde).

-

Protocol: Cisplatin-Induced Nephrotoxicity Model

This in vivo model evaluates the protective effect of this compound against chemotherapy-induced kidney damage.

-

Animal Model:

-

Male C57BL/6 mice or Wistar rats are used.

-

Animals are divided into groups: Vehicle Control, Cisplatin (B142131) only, this compound only, Cisplatin + this compound.

-

-

Dosing Regimen:

-

This compound (e.g., 100-200 mg/kg) or vehicle is administered orally (p.o.) for 5 consecutive days.

-

On day 3, a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) is administered one hour after the this compound/vehicle dose.

-

-

Endpoint Analysis (72h post-cisplatin):

-

Blood Collection: Blood is collected via cardiac puncture for analysis of serum urea (BUN) and creatinine levels as markers of kidney function.

-

Tissue Harvesting: Kidneys are harvested. One kidney is fixed in formalin for histological analysis (H&E staining to assess tubular necrosis). The other is snap-frozen for biochemical assays.

-

Biochemical Assays: Kidney lysates are prepared to measure levels of poly-ADP-ribosylation (Western blot), oxidative stress markers, and ATP content.

-

Conclusion

This compound presents a compelling profile as a PARP inhibitor with a unique dual mechanism of action. Its ability to directly inhibit the PARP enzyme is complemented by its capacity to reduce the upstream drivers of PARP activation, namely oxidative stress and mitochondrial dysfunction. This multifaceted activity, combined with its influence on key pro-survival and anti-stress signaling pathways, underpins its broad cytoprotective effects observed in numerous preclinical studies. The quantitative data from enzymatic, preclinical, and clinical investigations provide a solid foundation for its continued development. For researchers in drug development, this compound serves as both a promising therapeutic candidate for conditions involving PARP overactivation and a valuable tool for exploring the intricate connections between cellular metabolism, DNA repair, and cytoprotection.

References

- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome | MDPI [mdpi.com]

- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H24Cl2N4O2 | CID 9884807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. This compound, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | PARP | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

BGP-15: A Novel Modulator of the Heat Shock Response - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGP-15 is a hydroxylamine (B1172632) derivative and a well-documented co-inducer of heat shock proteins (HSPs), demonstrating significant therapeutic potential across a spectrum of preclinical and clinical models. Its multifaceted mechanism of action, centered on the potentiation of the cellular stress response, involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), leading to enhanced chromatin accessibility and the induction of cytoprotective chaperones. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its role in heat shock protein induction. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through several interconnected pathways, ultimately bolstering cellular resilience against stress. The primary mechanisms include:

-

Heat Shock Protein (HSP) Co-induction: this compound does not directly induce HSPs but significantly enhances their expression in the presence of a mild stress stimulus. This sensitizes the cellular heat shock response, allowing for a more robust and protective chaperone response at lower stress thresholds. The primary target of this action is the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][2]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: this compound is a direct inhibitor of PARP-1, an enzyme critically involved in DNA repair and cell death pathways.[3][4] By inhibiting PARP-1, this compound can mitigate cellular energy depletion and reduce inflammation in response to stress and injury.

-

Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit the activity of HDACs.[5] This leads to increased histone acetylation, resulting in a more open chromatin structure. This epigenetic modification enhances the accessibility of gene promoters, including that of the HSPA1A gene (encoding HSP70), to transcription factors like HSF1, thereby facilitating gene expression.

-

Modulation of Signaling Pathways: this compound influences several key signaling cascades that regulate cellular metabolism and survival. It has been shown to inhibit c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptotic signaling.[6] Furthermore, it can activate the Akt signaling pathway, which promotes cell survival and glucose uptake.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| PARP-1 Inhibition (IC50) | Isolated Enzyme | 120 µM | 50% inhibition of PARP-1 activity | [3] |

| PARP-1 Inhibition (Ki) | Isolated Enzyme | 57 µM | Mixed-type (noncompetitive) inhibition | [3][4] |

| HDAC Activity | Mouse Embryonic Fibroblasts (MEFs) | 10 µM (1 hr) | ~25% reduction in nuclear HDAC activity | [5] |

| HSF1 Acetylation | HEK293T cells (co-treated with heat shock) | 10 µM | Significantly lower acetylated HSF1 level | [7] |

| HSP70 (HSPA1A/B) mRNA Induction | MEFs (with 42°C heat shock for 30 min) | 10 µM | ~2.5-fold increase compared to heat shock alone | [8] |

| HSP40 (DNAJB1) mRNA Induction | MEFs (with 42°C heat shock for 30 min) | 10 µM | ~2-fold increase compared to heat shock alone | [8] |

Table 2: In Vivo Efficacy of this compound

| Model System | This compound Dosage | Duration | Key Findings | Reference |

| Cholesterol-fed rabbits (Insulin Resistance) | 10 mg/kg | N/A | 50% increase in insulin (B600854) sensitivity | [9][10] |

| Cholesterol-fed rabbits (Insulin Resistance) | 20 mg/kg | N/A | Most effective dose for increasing insulin sensitivity | [6] |

| Cholesterol-fed rabbits (Insulin Resistance) | 30 mg/kg | N/A | 70% increase in insulin sensitivity | [9][10] |

| Genetically insulin-resistant GK rats | 20 mg/kg | 5 days | 71% increase in insulin sensitivity | [9][10] |

| Cisplatin-induced nephrotoxicity in mice and rats | 100-200 mg/kg (oral) | N/A | 60-90% reduction in serum urea (B33335) and creatinine (B1669602) levels | [11] |

Table 3: Clinical Trial Data for this compound in Insulin Resistance

| Study Population | This compound Dosage | Duration | Key Outcomes | Reference |

| Nondiabetic patients with impaired glucose tolerance | 200 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [9][12][13] |

| Nondiabetic patients with impaired glucose tolerance | 400 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [9][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Heat Shock Protein Induction

This protocol describes the detection and quantification of HSP70 and HSF1 protein levels in cell lysates following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-HSP70, anti-HSF1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group. For heat shock experiments, expose cells to elevated temperatures (e.g., 42°C) for a defined period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 9.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the inhibitory effect of this compound on HDAC activity.

Materials:

-

HDAC Activity/Inhibition Assay Kit (containing acetylated fluorogenic substrate, developer, and assay buffer)

-

This compound

-

Trichostatin A (TSA) as a positive control inhibitor

-

Nuclear extraction kit or protocol

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Nuclear Extraction: Isolate nuclear extracts from cells treated with this compound or vehicle control.

-

Assay Setup: In a 96-well black microplate, add assay buffer, the fluorogenic HDAC substrate, and either the nuclear extract or purified HDAC enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or TSA to the designated wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value if desired.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay

This chemiluminescent assay quantifies the inhibitory effect of this compound on PARP-1 activity.

Materials:

-

PARP-1 Assay Kit (containing histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)

-

Recombinant PARP-1 enzyme

-

This compound

-

A known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer

-

96-well white microplate

-

Luminometer

Procedure:

-

Assay Setup: To the wells of a histone-coated 96-well plate, add assay buffer, activated DNA, and recombinant PARP-1 enzyme.

-

Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor to the wells. Include a no-inhibitor control.

-

Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Washing: Wash the wells to remove unbound reagents.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

-

Washing: Repeat the washing steps.

-

Signal Development: Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each this compound concentration and determine the IC50 and/or Ki value.

Chromatin Immunoprecipitation (ChIP) for HSF1 Binding

This protocol details the procedure to assess the in vivo binding of HSF1 to the promoter region of the HSPA1A gene.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (for quenching)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-HSF1 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers for qPCR targeting the HSPA1A promoter

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound and/or heat shock. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the HSF1 binding site on the HSPA1A promoter.

-

Data Analysis: Calculate the enrichment of the HSPA1A promoter in the HSF1-immunoprecipitated samples relative to the IgG control and input DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: this compound Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion

This compound is a promising therapeutic agent with a unique ability to modulate the cellular stress response. Its pleiotropic effects, stemming from the co-induction of heat shock proteins via PARP-1 and HDAC inhibition, position it as a candidate for a wide range of diseases characterized by cellular stress and protein misfolding. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided signaling pathway and workflow diagrams serve as a visual aid to understand its complex mechanism of action and to design future experiments. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to translate its preclinical efficacy into clinical applications.

References

- 1. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

BGP-15: A Technical Whitepaper on its Insulin-Sensitizing Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BGP-15, a nicotinic amidoxime (B1450833) derivative, is a novel drug candidate under investigation for its significant insulin-sensitizing properties.[1][2] Developed by Hungarian researchers, this small molecule has demonstrated a wide range of cytoprotective effects in preclinical and clinical studies.[1][3][4] While initially explored for its potential in treating conditions like Duchenne muscular dystrophy and offering chemoprotection, its most prominent and well-documented effect is the amelioration of insulin (B600854) resistance.[1][2] this compound operates through a multifaceted mechanism, distinct from conventional insulin sensitizers like glitazones, positioning it as a promising therapeutic agent for Type 2 Diabetes Mellitus (T2DM) and other metabolic disorders characterized by insulin resistance.[1][5] Its core mechanisms involve the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), co-induction of heat shock proteins (HSPs), and modulation of key inflammatory and stress-activated signaling pathways.[1][2][3]

Core Mechanisms of Action

This compound enhances insulin sensitivity through several interconnected molecular pathways. It does not interact with PPAR-γ, the target of thiazolidinediones, indicating a distinct mechanism of action.[5] The primary effects are centered on reducing cellular stress, improving mitochondrial function, and restoring insulin signaling cascade fidelity.

PARP-1 Inhibition and Mitochondrial Protection

This compound is an established inhibitor of PARP-1, a nuclear enzyme that plays a critical role in DNA repair and cell death.[1][3][4] In states of metabolic stress, overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to mitochondrial dysfunction and cell death.[6] By inhibiting PARP-1, this compound preserves mitochondrial integrity, reduces the production of mitochondrial reactive oxygen species (ROS), and protects against oxidative stress-induced cell damage.[1][2][7] This mitochondrial protection is crucial for maintaining cellular energy homeostasis and proper insulin signaling in metabolic tissues.[8][9][10]

Chaperone Co-induction and Heat Shock Response

A key feature of this compound is its role as a co-inducer of Heat Shock Protein 72 (Hsp72).[1][3] The heat shock response is a fundamental cellular defense mechanism against stress. Decreased levels of HSPs are observed in insulin-resistant states and diabetes.[11] this compound enhances the heat shock response by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of HSPs.[1][12] This leads to increased induction and activity of Hsp72, which in turn improves mitochondrial function, enhances insulin signaling, and provides broad cellular protection.[3][11][12]

Modulation of Stress-Activated Signaling Pathways

Chronic activation of stress-activated protein kinases, particularly c-Jun N-terminal kinase (JNK), is a major contributor to the development of insulin resistance.[13] Activated JNK can phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine sites, thereby impairing downstream insulin signaling. This compound has been shown to block JNK activation.[1][2][6] By preventing JNK-mediated inhibition of the insulin receptor, this compound restores the proper phosphorylation cascade required for insulin action.[1][2] Additionally, this compound has been observed to decrease the activity of other stress-related MAP kinases like p38.[6][14]

Activation of Pro-Survival Pathways (Akt/GSK-3β)

This compound moderately increases the phosphorylation and activation of Akt (Protein Kinase B), a central node in the insulin signaling pathway responsible for mediating most of the metabolic actions of insulin, including glucose uptake.[1][2][6] The activation of Akt also leads to the deactivation of Glycogen Synthase Kinase 3 (GSK-3), which further contributes to the positive regulation of the heat shock response by reducing the inhibitory phosphorylation of HSF-1.[1][2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental procedures related to this compound's insulin-sensitizing effects.

Caption: this compound's multifaceted mechanism of action on insulin signaling pathways.

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp technique.

Quantitative Data Summary

The insulin-sensitizing effects of this compound have been quantified in various preclinical and clinical settings.

Table 1: Preclinical Efficacy of this compound in Animal Models of Insulin Resistance

| Animal Model | Treatment Group | Dose | Duration | Key Finding | Reference |

| Cholesterol-fed Rabbits | This compound | 10 mg/kg | 5 days | 50% increase in insulin sensitivity | [11][15][16] |

| This compound | 20 mg/kg | 5 days | Most effective dose in this model | [1][2] | |

| This compound | 30 mg/kg | 5 days | 70% increase in insulin sensitivity | [11][15][16] | |

| Goto-Kakizaki (GK) Rats | This compound | 20 mg/kg | 5 days | 71% increase in insulin sensitivity (glucose infusion rate) compared to control | [11][15][16] |

| This compound + Glibenclamide | 10 mg/kg + 1.0 mg/kg | 5 days | 97% increase in glucose infusion rate compared to control | [16] | |

| Zucker Diabetic Fatty (ZDF) Rats | This compound | N/A | 1 year | Preserved cardiac function; improved HOMA-B index vs. untreated ZDF | [17] |

| Wistar Rats (Clozapine-induced) | This compound | N/A | N/A | Abolished clozapine-induced weight gain and insulin resistance | [12] |

Table 2: Clinical Efficacy of this compound in Human Subjects with Insulin Resistance

| Study Population | Treatment Group | Dose | Duration | Key Finding | Reference |

| Insulin-resistant, non-diabetic patients (n=47) | This compound | 200 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [3][5][18] |

| This compound | 400 mg/day | 28 days | Significant increase in muscle tissue glucose utilization (p=0.040) | [3][5][18] | |

| Placebo | N/A | 28 days | No significant change in insulin sensitivity | [3][5][18] | |

| Healthy volunteers (Olanzapine-induced) | This compound | N/A | 17 days | Prevented olanzapine-induced insulin resistance | [11][12] |

Experimental Protocols

The assessment of this compound's insulin-sensitizing effect has relied on established and rigorous methodologies, most notably the hyperinsulinemic-euglycemic clamp.

Hyperinsulinemic-Euglycemic Clamp Technique

This method is the gold standard for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose necessary to compensate for an experimentally induced state of hyperinsulinemia without causing hypoglycemia.

-

Procedure:

-

Preparation: Subjects (animal or human) are fasted overnight. Two intravenous catheters are placed: one for infusing insulin and glucose, and the other for frequent blood sampling.[5]

-

Insulin Infusion: A primed, continuous infusion of insulin is started to achieve a high physiological or pharmacological plasma insulin level, which suppresses endogenous glucose production.

-

Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of glucose (typically 20% dextrose) is administered and adjusted to "clamp" the blood glucose concentration at a normal, euglycemic level (e.g., ~5.0 mmol/L).[5]

-

Steady State: Once the blood glucose concentration is stable for a period (e.g., >30 minutes) with a constant glucose infusion, a steady state is assumed.

-

Calculation: The glucose infusion rate (GIR) during the final period of the clamp (typically expressed as mg of glucose/kg of body weight/minute) is calculated. This rate is equal to the glucose uptake by all tissues in the body and serves as a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[11]

-

-

Application: This technique was used in both the animal studies (rabbits, rats) and the human clinical trials to quantify the effect of this compound on whole-body and peripheral glucose uptake.[5][11][18]

Animal Models of Insulin Resistance

-

Cholesterol-Fed Rabbit: A diet-induced model of insulin resistance. Rabbits are fed a high-cholesterol diet to induce metabolic dysfunction, providing a platform to test insulin-sensitizing agents. This compound was shown to be effective in this model but not in normal, insulin-sensitive rabbits, highlighting its specific action in the insulin-resistant state.[1][2][15]

-

Goto-Kakizaki (GK) Rat: A non-obese, genetically-derived model of T2DM characterized by mild hyperglycemia and insulin resistance. This model was used to demonstrate the dose-dependent insulin-sensitizing effect of this compound.[1][11][15]

-

Zucker Diabetic Fatty (ZDF) Rat: A genetic model that develops obesity, insulin resistance, and ultimately overt T2DM. This model is useful for studying long-term complications of diabetes, where this compound showed protective effects on cardiac function.[8][9][17]

-

Drug-Induced Models: Healthy animals or human volunteers are administered drugs known to cause metabolic side effects, such as the atypical antipsychotic olanzapine. These studies demonstrated this compound's ability to prevent or reverse drug-induced insulin resistance.[1][12][19]

Western Blot Analysis

-

Objective: To determine the levels and phosphorylation (activation) state of specific proteins within key signaling pathways.

-

Procedure:

-

Tissue Lysis: Protein is extracted from tissue samples (e.g., liver, muscle) or cultured cells.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

Electrophoresis: Protein samples are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., total JNK, phosphorylated JNK, total Akt, phosphorylated Akt).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands.

-

-

Application: This technique has been used to confirm that this compound administration leads to decreased phosphorylation of JNK and p38, and increased phosphorylation of Akt and GSK-3β, providing mechanistic insight into its action.[6][13][14]

Conclusion

This compound is a promising insulin-sensitizing agent with a unique and multifaceted mechanism of action. By targeting fundamental cellular stress pathways—including PARP-1 overactivation, JNK signaling, and the heat shock response—it addresses core pathologies underlying insulin resistance. Preclinical and Phase II clinical data have consistently demonstrated its ability to improve glucose utilization in insulin-resistant states.[1][3][18] The comprehensive data gathered from rigorous experimental models underscore its potential as a therapeutic candidate for T2DM and other metabolic disorders. Further investigation is warranted to fully elucidate its long-term efficacy and safety profile in larger patient populations.

References

- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 6. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity [mdpi.com]

- 9. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 11. researchgate.net [researchgate.net]

- 12. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a cornerstone of numerous pathologies, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The intricate network of processes that govern mitochondrial quality control, bioenergetics, and signaling presents a rich landscape for therapeutic intervention. BGP-15, a hydroxylamine (B1172632) derivative and insulin-sensitizing agent, has emerged as a promising modulator of mitochondrial function under cellular stress. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a focus on its role in mitigating mitochondrial stress. We delve into its impact on key signaling pathways, its influence on mitochondrial quality control processes, and present quantitative data from preclinical studies in a structured format. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Central Role of Mitochondria in Cellular Stress

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Their proper functioning is maintained by a stringent quality control system that includes mitochondrial dynamics (fusion and fission), biogenesis, and mitophagy. Disruptions in these processes lead to the accumulation of dysfunctional mitochondria, increased production of reactive oxygen species (ROS), and subsequent cellular damage, contributing to a wide range of diseases.[1][2] this compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime) is a small molecule that has demonstrated significant cytoprotective effects in various models of cellular stress.[1][3] This guide will explore the multifaceted mechanisms by which this compound exerts its protective effects through the modulation of mitochondrial function.

Mechanism of Action of this compound at the Mitochondrial Level

This compound's protective effects on mitochondria are multifaceted, involving direct and indirect actions that collectively enhance mitochondrial resilience to stress.

Direct Effects on Mitochondrial Bioenergetics and ROS Production

This compound has been shown to accumulate within the mitochondria.[2][4] This localization allows it to directly influence the electron transport chain. Studies have indicated that this compound can reduce mitochondrial ROS production, particularly at complex I and complex III.[2][4] This reduction in ROS is crucial as it mitigates oxidative damage to mitochondrial components and lessens the activation of downstream stress signaling pathways.[5] Furthermore, this compound helps to preserve the mitochondrial membrane potential (ΔΨm) in the face of stressors like hydrogen peroxide and doxorubicin, preventing the collapse of the proton gradient necessary for ATP synthesis.[6][7]

Modulation of Mitochondrial Quality Control

A key aspect of this compound's mechanism of action is its ability to modulate mitochondrial quality control processes, ensuring the health and functionality of the mitochondrial network.

-

Mitochondrial Dynamics: Fusion and Fission: Mitochondrial dynamics, the balance between fusion and fission, are critical for maintaining mitochondrial integrity. Under stress conditions, a shift towards fission can lead to fragmented and dysfunctional mitochondria. This compound has been shown to promote mitochondrial fusion by increasing the expression of key fusion proteins such as Optic atrophy 1 (OPA1) and Mitofusins 1 and 2 (MFN1, MFN2).[1][6] Conversely, it inhibits mitochondrial fission processes.[1][6] This shift towards a more fused mitochondrial network is associated with enhanced mitochondrial function and resistance to apoptosis.

-

Mitochondrial Biogenesis: this compound has been demonstrated to enhance mitochondrial biogenesis, the process of generating new mitochondria.[6][8] This is achieved through the activation of signaling pathways that regulate the expression of key transcription factors involved in mitochondrial gene expression. Increased mitochondrial mass can help to meet the energy demands of stressed cells and replace damaged organelles.[8]

Key Signaling Pathways Modulated by this compound

This compound's influence on mitochondrial health is intricately linked to its ability to modulate several key signaling pathways.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme activated by DNA damage, often induced by oxidative stress. Overactivation of PARP can deplete cellular energy stores and lead to cell death. This compound acts as a PARP inhibitor.[3][5] By inhibiting PARP, this compound preserves cellular ATP and NAD+ levels, which are critical for mitochondrial function and cell survival.[5] This inhibition is thought to be, in part, an indirect consequence of its ability to reduce mitochondrial ROS production, thereby lessening the initial trigger for PARP activation.[4][5]

Heat Shock Protein (HSP) Co-induction

This compound is known to be a co-inducer of heat shock proteins (HSPs), particularly HSP72.[2][9] HSPs are molecular chaperones that play a critical role in protein folding, preventing protein aggregation, and protecting cells from stress. The induction of HSPs by this compound contributes to its cytoprotective effects by enhancing the cellular stress response and maintaining protein homeostasis, which is vital for mitochondrial function.[9]

Insulin (B600854) Signaling Pathway

This compound is also recognized as an insulin sensitizer.[2][10] It can improve insulin signaling by inhibiting c-Jun N-terminal kinase (JNK), a kinase that can phosphorylate and inhibit the insulin receptor substrate (IRS).[3] By blocking JNK, this compound enhances insulin sensitivity, leading to improved glucose uptake and utilization.[3] This is particularly relevant to mitochondrial health as efficient glucose metabolism is crucial for providing substrates for oxidative phosphorylation. Furthermore, this compound has been shown to increase the phosphorylation of Akt, a key downstream effector of insulin signaling that promotes cell survival and can influence mitochondrial function.[8]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on mitochondrial parameters.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ROS Production

| Cell/Tissue Type | Stressor | This compound Concentration | Outcome | Quantitative Change | Reference |

| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide (150 μM) | 50 μM | Preservation of ΔΨm | Prevented H₂O₂-induced depolarization, returning it to control levels. | [6] |

| H9c2 Cardiomyocytes | Doxorubicin (1 and 3 μM) | 50 μM | Reduction of mitochondrial ROS | Significantly decreased MitoSOX fluorescence intensity compared to Doxorubicin alone. | [11] |

| WRL-68 Cells | Hydrogen Peroxide (50 μM) | 1-50 μM | Inhibition of ROS-induced ROS production | Concentration-dependent inhibition, significant even at 1 μM. | [10] |

| U-251 Glioma Cells | Lipopolysaccharide (LPS) (1 μg/mL) | 50 μM | Attenuation of ΔΨm collapse | Significantly attenuated LPS-induced mitochondrial depolarization. | [2][10] |

Table 2: Effect of this compound on Mitochondrial Dynamics Proteins

| Cell/Tissue Type | Condition | This compound Treatment | Protein | Quantitative Change | Reference |

| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | OPA1 | Significant increase compared to H₂O₂-stressed group. | [6] |

| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | MFN1 | Significant increase compared to H₂O₂-stressed group. | [6] |

| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | MFN2 | Significant increase compared to H₂O₂-stressed group. | [6] |

Table 3: In Vivo Effects of this compound on Cardiac and Mitochondrial Parameters

| Animal Model | Condition | This compound Treatment | Parameter | Quantitative Change | Reference |

| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Left Ventricular Mass | Decreased compared to non-treated SHR. | [8] |

| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Interstitial Collagen Deposition | Decreased compared to non-treated SHR. | [8] |

| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Akt-1Ser473 Phosphorylation | Marked increase compared to non-treated SHR. | [8] |

| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Mitochondrial Area | Distribution shifted towards larger mitochondria, similar to normotensive controls. | [6] |

| dko Mice (Dystrophin/Utrophin Null) | Duchenne Muscular Dystrophy | N/A | Cardiac Collagen Deposition | Reduced with this compound treatment in young mice. | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the cited research to assess the effects of this compound.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or TMRM (Tetramethylrhodamine, Methyl Ester).

-

Principle: JC-1 is a ratiometric dye that forms red fluorescent aggregates in mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Protocol Outline (JC-1):

-

Culture cells (e.g., NRCMs, H9c2) in appropriate plates.

-

Treat cells with this compound and/or the desired stressor for the specified duration.

-

Incubate cells with JC-1 staining solution (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[2][6]

-

Wash cells with buffer.

-

Capture fluorescent images using a fluorescence microscope with appropriate filters for red and green fluorescence.

-

Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[6][7]

-

Measurement of Mitochondrial ROS

-

Reagent: MitoSOX™ Red mitochondrial superoxide (B77818) indicator.

-

Principle: MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.

-

Protocol Outline:

-

Plate cells and treat with this compound and/or the stressor (e.g., Doxorubicin).

-

Incubate cells with MitoSOX Red reagent (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash cells with warm buffer.

-

Analyze cells by flow cytometry or fluorescence microscopy.

-

Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide.[11]

-

Western Blotting for Protein Expression

-

Principle: To detect and quantify the expression levels of specific proteins (e.g., OPA1, MFN1, MFN2, Akt, p-Akt).

-

Protocol Outline:

-

Lyse cells or tissues in appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[6][8]

-

Animal Models and In Vivo Studies

-

Models: Spontaneously hypertensive rats (SHR) for heart failure, mdx and dko mice for Duchenne muscular dystrophy.[6][8][12]

-

Treatment: this compound administered in drinking water or via other appropriate routes for a specified duration (e.g., 18 weeks for SHR).[6][8]

-

Assessments:

-

Echocardiography: To monitor cardiac function (e.g., ejection fraction, ventricular dimensions).[8]

-

Histology: To assess tissue morphology, fibrosis (e.g., Masson's trichrome staining), and cardiomyocyte size.[8]

-

Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins in tissue sections.

-

Electron Microscopy: To examine mitochondrial ultrastructure.[6]

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: this compound signaling pathways in mitochondrial stress.

Caption: Experimental workflow for assessing this compound effects.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for a range of diseases characterized by mitochondrial stress. Its pleiotropic mechanism of action, encompassing direct effects on mitochondrial function and modulation of key stress-responsive signaling pathways, makes it an attractive molecule for further investigation. The data summarized in this guide highlight its potential to preserve mitochondrial integrity and function in the face of various cellular insults.

Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria to better understand its direct mechanisms of action. Further preclinical studies in a wider range of disease models are warranted to explore its full therapeutic potential. Additionally, clinical trials are needed to translate the promising preclinical findings into effective treatments for patients suffering from mitochondrial stress-related diseases. The ongoing investigation into this compound and similar compounds holds the key to developing novel therapeutic strategies that target the fundamental processes of mitochondrial homeostasis.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation | MDPI [mdpi.com]

- 6. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Improves Aspects of the Dystrophic Pathology in mdx and dko Mice with Differing Efficacies in Heart and Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

BGP-15: A Technical Whitepaper on its Discovery, Development, and Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGP-15, a nicotinic amidoxime (B1450833) derivative, has emerged as a promising therapeutic candidate with a unique and multifaceted mechanism of action. Initially developed by Hungarian researchers, this small molecule has demonstrated significant potential as an insulin (B600854) sensitizer, a potent PARP (Poly [ADP-ribose] polymerase) inhibitor, and a co-inducer of the heat shock protein 72 (Hsp72). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its therapeutic potential and experimental validation.

Introduction

The quest for novel therapeutic agents to combat metabolic disorders and associated pathologies has led to the investigation of compounds with diverse cellular targets. This compound, a hydroximic acid derivative, represents a significant advancement in this area.[1] Its discovery stemmed from research into heat shock proteins, which are crucial for cellular stress responses.[2] Subsequent studies have revealed its pleiotropic effects, extending beyond its initial identification as a chaperone co-inducer to its role as a modulator of key signaling pathways implicated in insulin resistance, mitochondrial dysfunction, and cellular survival.[1][3][4]

This whitepaper will delve into the core aspects of this compound's pharmacology, presenting quantitative data from key studies in a structured format, detailing experimental methodologies, and providing visual representations of its complex signaling interactions.

Chemical Properties

This compound, chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a solid, water-soluble small molecule with a molecular weight of 351.272 g/mol .[3] Its chemical structure is presented below.

(Image of this compound chemical structure can be inserted here if available in search results - currently not available)

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, providing a comparative overview of its efficacy and pharmacological parameters.

Table 1: In Vitro Efficacy and Pharmacological Parameters

| Parameter | Value | Cell/Enzyme System | Reference |

| PARP Inhibition (IC50) | 120 µM | Isolated PARP enzyme | [5] |

| PARP Inhibition (Ki) | 57 µM | Isolated PARP enzyme | [5] |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | This compound Dose | Key Findings | Reference |

| Cholesterol-fed rabbits | 10 mg/kg | 50% increase in insulin sensitivity | [6][7] |

| 30 mg/kg | 70% increase in insulin sensitivity | [6][7] | |

| Genetically insulin-resistant Goto-Kakizaki (GK) rats | 20 mg/kg (most effective dose) | 71% increase in insulin sensitivity (glucose infusion rate) after 5 days | [6][7] |

| Rats with olanzapine-induced insulin resistance | Not specified | Significantly reduced insulin resistance | [7] |

Table 3: Human Clinical Trial Data (Phase IIa)

| Study Population | this compound Dose | Duration | Key Findings | Reference | |---|---|---|---| | Insulin-resistant, non-diabetic patients | 200 mg/day (oral) | 28 days | 1.6 mg/kg/min increase in whole-body glucose utilization |[6][7] | | | 400 mg/day (oral) | 28 days | 1.7 mg/kg/min increase in whole-body glucose utilization |[6][7] |

Table 4: Pharmacokinetic and Safety Profile

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | 1.5 - 3.8 hours | Humans | [6] |

| LD50 | 1250 mg/kg | Rats | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several interconnected signaling pathways. These pathways are crucial for cellular metabolism, stress response, and survival.

Insulin Sensitization and Glucose Metabolism

This compound improves insulin sensitivity primarily by targeting the c-Jun N-terminal kinase (JNK) pathway. In states of insulin resistance, JNK is often activated and subsequently inhibits the insulin signaling cascade by phosphorylating the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This compound blocks this inhibitory action of JNK, thereby allowing for proper insulin receptor signaling and enhanced glucose uptake.[4][6]

Furthermore, this compound moderately increases the phosphorylation of Akt (Protein Kinase B), a key downstream effector in the insulin signaling pathway. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into cells. Akt also inactivates Glycogen (B147801) Synthase Kinase 3β (GSK-3β) through phosphorylation at Serine 9.[3][6] This inactivation of GSK-3β has dual benefits: it promotes glycogen synthesis and also relieves the inhibitory phosphorylation of Heat Shock Factor 1 (HSF-1), leading to an enhanced heat shock response.[6]

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. This compound Inhibits Hyperglycemia-Aggravated VSMC Calcification Induced by High Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BGP-15: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGP-15, a nicotinic amidoxime (B1450833) derivative, is a promising therapeutic agent with a range of cytoprotective effects. Primarily recognized as a poly(ADP-ribose) polymerase (PARP) inhibitor and a co-inducer of Heat Shock Protein 72 (HSP72), this compound has demonstrated significant potential in ameliorating conditions associated with metabolic stress, including insulin (B600854) resistance, Duchenne muscular dystrophy, and heart failure.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of the Akt/GSK-3β pathway, leading to reduced oxidative stress and enhanced cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental methodologies and quantitative data.

Chemical Identity and Physicochemical Properties

This compound is chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) and is typically available as a dihydrochloride (B599025) salt.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride[3] |

| CAS Number | 66611-37-8[4] |

| Molecular Formula | C₁₄H₂₄Cl₂N₄O₂[3][4] |

| SMILES | C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl[3] |

| InChI Key | ISGGVCWFTPTHIX-UHFFFAOYSA-N[3][5] |

The physicochemical properties of this compound contribute to its viability as a drug candidate. It is a water-soluble, solid material, which facilitates its formulation and administration.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 351.27 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 199 - 204 °C | [6] |

| Solubility | Water: 28-100 mg/mL | [1][4][5] |

| DMSO: ~7-11 mg/mL | [4][5] | |

| PBS (pH 7.2): 5 mg/mL | [7] | |

| Storage | 4°C (short-term), -20°C (long-term) | [4][5] |

Biological Activity and Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered around the inhibition of PARP and the induction of heat shock proteins. These activities, in turn, influence downstream signaling pathways involved in cellular stress responses, inflammation, and metabolism.

PARP Inhibition

This compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways.[1] By inhibiting PARP, this compound can reduce cellular injury and death in response to oxidative stress.[8]

Table 3: Quantitative Data on PARP Inhibition by this compound

| Parameter | Value |

| IC₅₀ | 120 µM[5][9] |

| Kᵢ | 57 µM[7][9] |

Modulation of Cellular Signaling Pathways

This compound has been shown to significantly impact several key signaling cascades:

-

JNK Pathway: this compound blocks the inflammatory cytokine c-Jun N-terminal kinase (JNK). The inhibition of JNK prevents its negative regulatory effect on the insulin receptor, thereby increasing insulin sensitivity.[1][8]

-